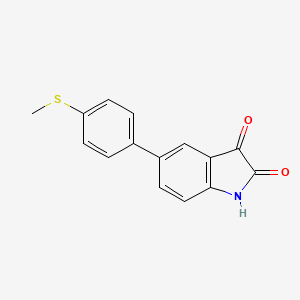
5-(4-(Methylthio)phenyl)indoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Methylthio)phenyl)indoline-2,3-dione is a compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs. These compounds play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylthio)phenyl)indoline-2,3-dione typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient processes. For example, the use of water or ionic liquids as solvents and microwave-assisted synthesis are common in industrial settings .
化学反应分析
Types of Reactions
5-(4-(Methylthio)phenyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxindoles.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
5-(4-(Methylthio)phenyl)indoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
作用机制
The mechanism of action of 5-(4-(Methylthio)phenyl)indoline-2,3-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing cell proliferation and inducing apoptosis .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of new drugs
Uniqueness
5-(4-(Methylthio)phenyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential as a pharmacophore in drug development .
属性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
5-(4-methylsulfanylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI 键 |
UVJIBTZZNDLXNG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


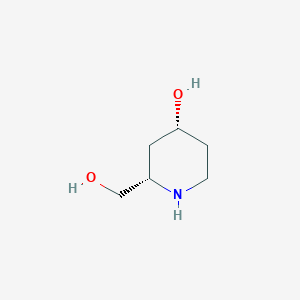
![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)

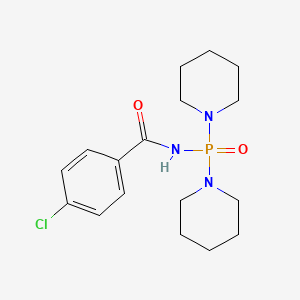
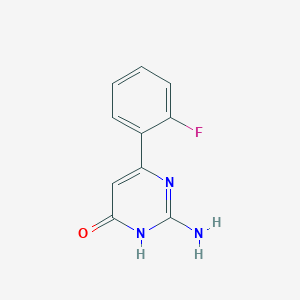
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
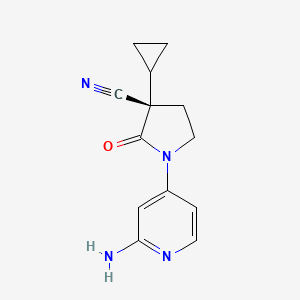
![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)


